3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide
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Overview
Description
3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chloro-nitrophenyl group, and an amino-propyl chain attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide typically involves multiple steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group, forming 4-chloro-2-nitroaniline.
Bromination: The benzamide core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The brominated benzamide is then reacted with 3-aminopropylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-bromo-N-{3-[(4-chloro-2-aminophenyl)amino]propyl}benzamide.
Oxidation: Nitroso or nitro derivatives of the compound.
Scientific Research Applications
3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-{3-[(4-chloro-2-aminophenyl)amino]propyl}benzamide: Similar structure but with an amino group instead of a nitro group.
3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
3-bromo-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzamide is unique due to the presence of both bromine and nitro groups, which confer specific chemical reactivity and biological activity. The propyl chain also provides a distinct spatial arrangement that can influence its interactions with molecular targets.
Properties
IUPAC Name |
3-bromo-N-[3-(4-chloro-2-nitroanilino)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O3/c17-12-4-1-3-11(9-12)16(22)20-8-2-7-19-14-6-5-13(18)10-15(14)21(23)24/h1,3-6,9-10,19H,2,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIGLMXXYEGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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